molecular formula C35H35ClNNaO3S B000986 Montelukast sodium CAS No. 151767-02-1

Montelukast sodium

Cat. No. B000986
M. Wt: 608.2 g/mol
InChI Key: LBFBRXGCXUHRJY-HKHDRNBDSA-M
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Description

Synthesis Analysis

Montelukast sodium has been the subject of various synthesis routes aiming to improve efficiency, yield, and selectivity. A notable approach involves an enantioselective formal synthesis where key chiral intermediates are accessed via homogeneous metal-based catalysis. This method employs a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation to introduce the chiral center necessary for montelukast sodium production. This synthesis route highlights the importance of catalyst selection and reaction conditions in achieving high enantioselectivity and yield (Bollikonda et al., 2015). Another practical synthesis suitable for industrial production involves the synthesis of nitrile derivatives and the Wittig reaction, showcasing the operational simplicity and scalability of montelukast sodium production (Saravanan et al., 2013).

Molecular Structure Analysis

The molecular structure of montelukast sodium plays a crucial role in its activity as a leukotriene receptor antagonist. The compound's ability to selectively inhibit the CysLT1 receptor is attributed to its unique structural features, including the presence of a quinoline ring and a thio-methylcyclopropane moiety. These structural elements enable montelukast sodium to bind effectively to the leukotriene receptor, thereby preventing leukotriene-mediated effects that lead to asthma and allergic reactions.

Chemical Reactions and Properties

Montelukast sodium's chemical reactivity is influenced by its molecular structure, particularly the functional groups that facilitate its interaction with leukotriene receptors. Its stability and reactivity under various conditions have been explored to optimize its pharmaceutical formulation and efficacy. Investigations into the inhibitor effects of montelukast sodium on copper corrosion in acidic solutions reveal its potential for diverse chemical interactions, demonstrating the compound's reactivity beyond its biological targets (Tan et al., 2017).

Physical and Chemical Properties Analysis

The physical and chemical properties of montelukast sodium, such as solubility, stability, and dissolution rate, significantly affect its pharmaceutical formulation and therapeutic effectiveness. Its solubility in various solvents and stability under different conditions are crucial for developing effective dosage forms. The development of montelukast sodium formulations, including fast-dissolving tablets, highlights the importance of these properties in achieving desired pharmacokinetic profiles and patient compliance (Haque et al., 2016).

Scientific Research Applications

  • Asthma and Allergic Conditions : Montelukast sodium is widely recognized for its effectiveness in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction in both adults and children. Its efficacy has been confirmed in multiple studies, demonstrating significant improvements in asthma control and reduction in symptoms related to allergic conditions (Storms, 2007), (Nayak, 2004).

  • Cough-Variant Asthma : Research shows that Montelukast sodium, particularly when combined with PCGEM1 overexpression, improves pulmonary function and reduces pro-inflammatory factors in children with cough-variant asthma (Zhenxing Xu et al., 2020).

  • Leukotriene Inhibition : Montelukast sodium acts as a potent and selective inhibitor of leukotriene D4, a key factor in the inflammatory process associated with asthma and allergies. Its inhibitory effects have been observed in various studies, including those using animal models (Jones et al., 1995).

  • Pediatric Use : Its effectiveness in treating childhood bronchial asthma has been noted, with high clinical effective rates and reduced drug use in acute stages (Jin-mei Lian et al., 2012).

  • Myringosclerosis Prevention : Montelukast sodium has been explored for its potential in reducing myringosclerosis formation in myringotomy procedures in rats (Selda Kargın Kaytez et al., 2018).

  • Drug Delivery Innovations : Emerging strategies in montelukast delivery include enhancing its bioavailability and stability through methods like supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes (Jéssica S. Barbosa et al., 2016).

  • Formulations for Improved Compliance : Developments in montelukast formulations, such as fast dissolving oral thin films and buccal patches, are aimed at improving patient compliance and therapeutic efficacy (D. Kapoor, 2015), (N. G. R. Rao & V. B. Suryakar, 2010).

  • Combination Therapies : Montelukast, when combined with other medications like loratadine, has shown improved outcomes in treating chronic asthma (Reicin et al., 2000).

  • Pharmaceutical Analysis : Analytical methods have been developed for the quantitative determination of montelukast sodium in various forms, aiding in quality control and ensuring consistent therapeutic efficacy (Dlivan Fattah Aziz & Yehia Ismail Khalil, 2022).

  • Bronchopulmonary Dysplasia : While montelukast has been investigated for the prevention of bronchopulmonary dysplasia, its efficacy in this area remains uncertain, with no significant adverse events associated with its use (Sang Bum Kim et al., 2015).

Safety And Hazards

Montelukast Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . FDA requires a Boxed Warning about serious mental health side effects for the asthma & allergy drug Singulair (montelukast) .

Future Directions

Montelukast Sodium is usually taken once every evening, with or without food . For exercise-induced bronchoconstriction, take a single dose at least 2 hours before exercise, and do not take another dose for at least 24 hours .

properties

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBRXGCXUHRJY-HKHDRNBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158966-92-8 (Parent)
Record name Montelukast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046450
Record name Montelukast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast Sodium

CAS RN

151767-02-1
Record name Montelukast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1O3J18SFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,680
Citations
H Cheng, JA Leff, R Amin, BJ Gertz, M De Smet… - Pharmaceutical …, 1996 - Springer
… montelukast sodium were linear. Gender had little or no effect on the kinetics of montelukast sodium… Safety results from this study indicate that intravenous doses of montelukast sodium …
Number of citations: 173 link.springer.com
JJ Zhao, JD Rogers, SD Holland… - … & drug disposition, 1997 - Wiley Online Library
… montelukast sodium is well tolerated in healthy subjects, the disposition kinetics of montelukast sodium … In this paper we present the results of a study of montelukast sodium in healthy …
Number of citations: 108 onlinelibrary.wiley.com
B Tan, S Zhang, Y Qiang, L Feng, C Liao, Y Xu… - Journal of Molecular …, 2017 - Elsevier
Montelukast Sodium (MLS) as a corrosion inhibitor on the copper surface in 0.5 mol/LH 2 SO 4 was researched with weight loss method, electrochemical measurements, scanning …
Number of citations: 125 www.sciencedirect.com
RM Singh, PK Saini, SC Mathur… - Indian journal of …, 2010 - ncbi.nlm.nih.gov
… Montelukast sodium … montelukast sodium. The present study illustrates development and validation of a simple, accurate and precise procedure for determination of montelukast sodium …
Number of citations: 78 www.ncbi.nlm.nih.gov
A Okumu, M DiMaso, R Löbenberg - Pharmaceutical research, 2008 - Springer
Purpose The objectives of the study was to develop a dissolution test method that can be used to predict the oral absorption of montelukast sodium, and to establish an in vitro/in vivo …
Number of citations: 149 link.springer.com
KV Sri, P Rohini, GK Reddy - Asian J Pharm Clin Res, 2012 - researchgate.net
… Montelukast sodium is a leukotriene receptor antagonist (… Montelukast sodium bioavailability is 63% . It has extensive first… the oral thin films of montelukast sodium and to study the …
Number of citations: 35 www.researchgate.net
K Priyanka, SAA Hasan - Journal of Young Pharmacists, 2012 - Elsevier
… , and low bioavailability of montelukast sodium make a promising … montelukast sodium is formulated as SLN the first pass metabolism may be avoided. In this work, montelukast sodium…
Number of citations: 89 www.sciencedirect.com
E Mahesh, GBK Kumar, MG Ahmed… - Asian J Biomed Pharm …, 2012 - academia.edu
… dissolving tablets of Montelukast sodium were prepared using … Montelukast sodium is a drug of choice in treatment of asthma … that dissolution rate of Montelukast sodium FDTs could be …
Number of citations: 32 www.academia.edu
M Saravanan, PP Reddy, MN Naidu, JM Babu… - … of pharmaceutical and …, 2008 - Elsevier
… During the process development of montelukast sodium, three polar impurities and one non-polar impurity with respect to montelukast sodium were detected by simple reverse phase …
Number of citations: 38 www.sciencedirect.com
Y Shakalisava, F Regan - Journal of separation science, 2008 - Wiley Online Library
… and impurities, as the impurities in montelukast sodium are present at elevated levels. It was thought that intentional exposure of the montelukast sodium sample to light and air (oxygen) …

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